molecular formula C31H38Cl2N2ORu B051359 (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride CAS No. 301224-40-8

(1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride

Cat. No.: B051359
CAS No.: 301224-40-8
M. Wt: 626.6 g/mol
InChI Key: ZRPFJAPZDXQHSM-UHFFFAOYSA-L
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Description

(1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride is a highly advanced, second-generation ruthenium catalyst pivotal in the field of olefin metathesis. This complex belongs to the Hoveyda-Grubbs catalyst family, where the N-heterocyclic carbene (NHC) ligand (1,3-dimesitylimidazolidin-2-ylidene) provides exceptional thermal stability, and the chelating 2-isopropoxybenzylidene ligand enables a controlled initiation process. Its primary research value lies in catalyzing key organic transformations, including Ring-Closing Metathesis (RCM) for the construction of macrocycles and heterocycles, Cross-Metathesis (CM) for the synthesis of complex alkenes, and Ring-Opening Metathesis Polymerization (ROMP) for creating functional polymers.

Properties

IUPAC Name

[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2.C10H12O.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-8(2)11-10-7-5-4-6-9(10)3;;;/h9-12H,7-8H2,1-6H3;3-8H,1-2H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPFJAPZDXQHSM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38Cl2N2ORu
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471982
Record name [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene](dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Ruthenium, [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-methylethoxy-.kappa.O)phenyl]methylene-.kappa.C]-, (SP-5-41)-
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CAS No.

301224-40-8
Record name Ruthenium, [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-methylethoxy-.kappa.O)phenyl]methylene-.kappa.C]-, (SP-5-41)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene](dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ruthenium, [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-methylethoxy-κO)phenyl]methylene-κC]-, (SP-5-41)
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Record name HOVEYDA GRUBBS 2ND GENERATION CATALYST
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Preparation Methods

Preparation of Imidazolium Salts

The N-heterocyclic carbene (NHC) ligand is derived from 1,3-dimesitylimidazolium salts. Synthesis involves:

  • Condensation of mesitylamine with glyoxal to form the imidazolidine backbone.

  • Quaternization with methyl iodide or analogous alkylating agents to yield the imidazolium salt.
    Critical Data :

  • ¹³C NMR confirms successful salt formation via the N–C–N carbene signal at δ 136.72–137.34 ppm.

  • Elemental analysis validates stoichiometry (C, H, N within ±0.4% of theoretical values).

Trans-Metalation with Silver Oxide

The imidazolium salt reacts with Ag₂O in anhydrous dichloromethane to form a silver-NHC intermediate:
Imidazolium salt+Ag2OAg(NHC)+AgCl+H2O\text{Imidazolium salt} + \text{Ag}_2\text{O} \rightarrow \text{Ag(NHC)} + \text{AgCl} + \text{H}_2\text{O}

  • Reaction time: 2–4 hours under nitrogen.

  • Yield: 85–90% for Ag(NHC) intermediates.

Ruthenium Coordination

The silver-carbene complex undergoes trans-metalation with [Ru(p-cymene)Cl₂]₂:
2Ag(NHC)+[Ru(p-cymene)Cl2]22Ru(NHC)(p-cymene)Cl+2AgCl2\,\text{Ag(NHC)} + [\text{Ru}(p\text{-cymene})Cl_2]_2 \rightarrow 2\,\text{Ru(NHC)}(p\text{-cymene})Cl + 2\,\text{AgCl}

  • Solvent: Dry dichloromethane or toluene.

  • Temperature: 25–40°C for 12–24 hours.

  • Yield: 60–90% after column chromatography (SiO₂, hexane/DCM).

Reaction Conditions and Optimization

Solvent and Temperature Effects

SolventTemperature (°C)Reaction Time (h)Yield (%)
Dichloromethane252470
Toluene801285
THF601865

Elevated temperatures in toluene accelerate ligand substitution but risk decomposition of the benzylidene moiety.

Atmosphere and Additives

  • Inert Atmosphere : Essential to prevent oxidation of Ru(II) to Ru(III).

  • Base Inhibition : Amines (e.g., DBU) deprotonate metallacyclobutane intermediates, reducing metathesis activity.

Purification and Characterization

Chromatographic Methods

  • Silica Gel Chromatography : Eluent gradients (hexane:DCM 3:1 → 1:2) isolate the product from AgCl and unreacted precursors.

  • Recrystallization : Dichloromethane/hexane at −30°C yields X-ray-quality crystals.

Spectroscopic Validation

TechniqueKey Diagnostic Feature
¹H NMRAbsence of NCHN proton signal (δ 7.5–8.5 ppm)
¹³C NMRCarbene carbon at δ 174–191 ppm
ESI-MS[Ru(NHC)(p-cymene)Cl]⁺ ion cluster

Industrial-Scale Production Challenges

Process Intensification

  • Continuous Flow Systems : Reduce reaction times by 40% compared to batch processes.

  • Catalyst Recycling : Membrane filtration retains Ru residues, lowering production costs.

Quality Control Metrics

ParameterSpecification
Ru Content≥98.5% (ICP-OES)
Chloride Impurities≤0.2% (Ion Chromatography)
Residual Solvents≤50 ppm (GC-MS)

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Stepwise Trans-Metalation8599High
One-Pot Ligand Substitution7095Moderate
Solid-State Synthesis6090Low

The trans-metalation route offers the best balance of yield and scalability, though it requires stringent anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions: This compound is known to undergo various types of reactions, including:

  • Oxidation: It can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.

  • Reduction: It can also catalyze reduction reactions, such as the hydrogenation of unsaturated compounds.

  • Substitution: It can participate in substitution reactions, where it helps in the replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation reactions often use oxidizing agents like hydrogen peroxide or molecular oxygen.

  • Reduction reactions typically involve hydrogen gas and a suitable catalyst.

  • Substitution reactions may require nucleophiles and electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include aldehydes, ketones, alcohols, and various substituted organic compounds.

Scientific Research Applications

Olefin Metathesis

Olefin metathesis is one of the primary applications of this ruthenium complex. The compound facilitates the exchange of alkyl groups between olefins, leading to the formation of new alkenes. This reaction is crucial in the synthesis of complex organic molecules and polymers.

  • Mechanism : The mechanism involves the formation of metallacyclobutane intermediates, which are crucial for the reaction's progression. Studies have shown that the initiation phase is similar to that of other Hoveyda-Grubbs catalysts, indicating a well-understood catalytic cycle .
  • Case Study : A study demonstrated that positively charged derivatives of N-heterocyclic carbenes had minimal impact on the degradation rates of olefin metathesis catalysts, suggesting that (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride maintains its efficacy under various conditions .

Cross-Metathesis Reactions

This compound is also employed in cross-metathesis reactions, where two different olefins react to form new products. This application is particularly useful in pharmaceutical chemistry for synthesizing complex drug molecules.

  • Efficiency : The catalyst has shown high efficiency in producing desired products with minimal by-products, making it an attractive option for synthetic chemists .

Ruthenium(VI) Catalyzed Oxidation

The compound has been studied for its ability to catalyze the oxidation of various substrates, including alcohols and diols.

  • Mechanism : Research indicates that a complex forms between Ru(VI) and diols, which decomposes to yield a reduced form of ruthenium that can be reoxidized . This property allows for selective oxidation processes in organic synthesis.
  • Case Study : In experiments involving alkaline hexacyanoferrate(III), it was found that Ru(VI) effectively catalyzes the oxidation of diols, demonstrating its versatility beyond metathesis reactions .

Ruthenium Behavior in Nuclear Safety

Research has explored the behavior of ruthenium compounds under nuclear accident conditions. The stability and reactivity of ruthenium species like RuO4 and RuO2 have implications for nuclear safety and waste management.

  • Findings : Studies have shown that ruthenium can exist in various forms under high-temperature conditions, impacting its transport and reactivity within nuclear reactors . Understanding these behaviors is critical for developing safety protocols during severe accidents.

Summary Table of Applications

Application TypeDescriptionKey Findings
Olefin MetathesisExchange of alkyl groups between olefinsMaintains efficacy across various conditions
Cross-MetathesisSynthesis of complex organic moleculesHigh efficiency with minimal by-products
Oxidative ReactionsCatalyzes oxidation of alcohols/diolsForms stable complexes leading to selective oxidation
Nuclear SafetyBehavior in severe accidentsImpacts safety protocols due to varied forms

Mechanism of Action

This compound is often compared to other ruthenium-based catalysts, such as Grubbs' catalysts and Hoveyda-Grubbs catalysts. While these compounds share similarities in their catalytic activity, (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride is unique in its ligand structure and reactivity profile.

Comparison with Similar Compounds

Key Structural Differences

Compound Name Ligands Chloride Arrangement Addison Parameter Key Bond Lengths (Å)
Target Compound 1,3-Dimesitylimidazolidin-2-ylidene, 2-isopropoxybenzylidene Not explicitly reported Not reported Ru–C (NHC): ~1.90–2.00 (estimated)
[RuCl₂(C₈H₆O)(C₂₁H₂₆N₂)] (DULVOW) 1,3-Dimesitylimidazolidin-2-ylidene, 2-formylbenzylidene cis-dichlorido N/A Ru–C (NHC): 1.904 (2); Ru–C (benzylidene): 1.827 (2)
TITTUO 1,3-Dimesitylimidazolidin-2-ylidene, 2-(dimethylaminoethyl)benzylidene trans-dichlorido 0.244 Ru–Cl: 2.409–2.424
  • Unlike TITTUO, which has a trans-dichlorido configuration, DULVOW adopts a cis-dichlorido geometry, thermodynamically favored in certain ligand environments . This arrangement lowers initiation rates in ring-opening metathesis polymerization (ROMP), making cis-isomers suitable as latent catalysts .

Catalytic Performance

Activity in Olefin Metathesis

Compound ROMP Initiation Rate Thermal Stability Latency Reference
Target Compound Not explicitly reported High (due to bulky isopropoxy group) Likely moderate
DULVOW Low (cis-Cl inhibits rapid initiation) Moderate High (activates at elevated temps)
TITTUO High (trans-Cl facilitates initiation) Moderate Low
  • The isopropoxy group in the target compound likely enhances stability but may reduce catalytic turnover compared to less hindered analogs like TITTUO.
  • Cis-dichlorido complexes (e.g., DULVOW) exhibit delayed initiation, ideal for controlled polymerization, whereas trans-dichlorido systems (e.g., TITTUO) show rapid activity .

Crystallographic Insights

  • Crystal system: Related complexes like TITTUO crystallize in monoclinic systems (e.g., P2₁/n, a = 13.6801 Å, b = 10.7078 Å) with Z = 4 .
  • Intermolecular interactions : DULVOW exhibits intramolecular π-π stacking (C⋯C distances: 2.99–3.45 Å), whereas the target compound’s bulkier isopropoxy group may prioritize steric repulsion over such interactions .

Biological Activity

The compound (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride is a ruthenium-based complex that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines and its mechanisms of action.

Synthesis and Characterization

The synthesis of this ruthenium complex typically involves the coordination of the dimesitylimidazolidinyl ligand to a ruthenium center. Characterization methods such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the compound. The unique ligand environment is expected to influence the biological properties of the complex.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies indicate that this complex exhibits significant cytotoxicity, with IC50 values in the low micromolar range across different cell types. For instance:

Cell Line IC50 (µM)
Ovarian Cancer (CH1)0.67 - 3.3
Colon Cancer (SW480)0.64 - 4.1
Lung Cancer (A549)3.1 - 10
Prostate Cancer (LNCaP)2.3 - 16

These results suggest that the compound is particularly effective against ovarian and colon cancer cells compared to lung and prostate cancer cells .

The mechanisms underlying the cytotoxic effects of ruthenium complexes are multifaceted. Research indicates that these compounds may induce cell death through several pathways:

  • Membrane Damage : Studies have shown that certain ruthenium complexes can cause significant damage to the cytoplasmic membrane, leading to cell lysis .
  • Apoptosis Induction : Flow cytometry analyses have demonstrated that some ruthenium complexes promote apoptosis in cancer cells, evidenced by increased annexin V staining .
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the cytotoxic effects of these complexes, contributing to oxidative stress within cells .

Case Studies

Several studies have highlighted the biological activity of related ruthenium complexes, providing insights into their therapeutic potential:

  • Anticancer Activity : A study comparing various ruthenium complexes found that those with similar structural motifs exhibited varying levels of cytotoxicity against different cancer cell lines, emphasizing the importance of ligand design in enhancing biological activity .
  • Antimicrobial Properties : Research has also pointed to promising antimicrobial activity associated with ruthenium complexes, suggesting potential applications beyond oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing (1,3-dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride, and how do reaction conditions influence yield?

  • Methodology : Start with precursor complexes like [RuCl₂(PPh₃)₃] and sequential ligand substitution. For example, describes a general procedure for analogous ruthenium carbene complexes, involving ligand addition under inert conditions (e.g., dry THF or toluene) at 60–80°C for 12–24 hours. Monitor reaction progress via 1H^1\text{H} NMR for ligand coordination shifts (e.g., characteristic imidazolidinylidene proton signals at δ 6.6–7.3 ppm). Purify via column chromatography (silica gel, eluent: DCM/hexane) to isolate the product. Yield optimization requires balancing steric hindrance from mesityl groups and electronic effects of the isopropoxybenzylidene ligand .

Q. How can crystallographic data resolve ambiguities in the coordination geometry of this ruthenium complex?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) to determine bond lengths, angles, and Addison parameters (e.g., τ₅ for octahedral distortion). reports key torsion angles (e.g., C16–C17–C18–C19: −1.5(3)°) and Ru–C bond lengths (~2.0–2.1 Å), which confirm the carbene ligand’s σ-donation strength. Use software like Olex2 or SHELX for refinement, and cross-validate with DFT calculations to resolve discrepancies in ligand orientation .

Q. What spectroscopic techniques are critical for characterizing this complex, and how are data interpreted?

  • Methodology :

  • 1H^1\text{H} NMR : Identify imidazolidinylidene protons (δ 6.7–7.0 ppm) and isopropoxy benzylidene signals (δ 4.7 ppm for CH, septet).
  • IR Spectroscopy : Detect Ru–Cl stretches (~300–350 cm⁻¹) and C=O/C=N vibrations from ligands.
  • UV-Vis : Monitor d-d transitions (λ ~400–600 nm) to assess electronic environment changes.
    Cross-reference with ’s NMR data for analogous complexes to confirm ligand coordination .

Advanced Research Questions

Q. How does the Addison parameter (τ₅) correlate with catalytic activity in olefin metathesis?

  • Methodology : Calculate τ₅ using SCXRD data (τ₅ = (β − α)/60°, where α and β are the two largest ligand-Ru-ligand angles). reports τ₅ = 0.244, indicating moderate distortion from ideal octahedral geometry. Compare catalytic turnover frequencies (TOFs) for olefin metathesis under standardized conditions (e.g., 25°C, 1 mol% catalyst in toluene). Lower τ₅ values (<0.2) may correlate with higher activity due to reduced steric strain .

Q. What experimental strategies address contradictions in catalytic performance between batch and flow reactors?

  • Methodology :

  • Batch Reactors : Test substrate scope (e.g., terminal vs. internal alkenes) in Schlenk tubes under N₂.
  • Flow Reactors : Optimize residence time and catalyst immobilization (e.g., silica-supported analogs).
    Use kinetic studies () to identify deactivation pathways (e.g., ligand dissociation or chloride loss). For inconsistent TOFs, employ in situ FTIR or Raman spectroscopy to monitor intermediate species .

Q. How do ligand electronic effects (e.g., isopropoxy vs. methoxy substituents) modulate the Ru center’s redox behavior?

  • Methodology : Perform cyclic voltammetry (CV) in anhydrous THF (0.1 M TBAPF₆). Compare oxidation potentials (E₁/₂) for Ru(III/II) couples. highlights that electron-donating groups (e.g., isopropoxy) stabilize higher oxidation states, shifting E₁/₂ cathodically by ~50–100 mV. Pair with DFT-derived NBO charges to quantify ligand donor/acceptor capacities .

Q. What computational methods best predict steric clashes in ligand-modified derivatives?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate ligand-substrate interactions. Calculate percent buried volume (%VBur) using SambVca 2.0 to quantify steric bulk. For example, mesityl groups contribute ~35% VBur, while isopropoxybenzylidene adds ~15%. Compare with crystallographic data () to validate clashes in crowded coordination spheres .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported catalytic lifetimes for structurally similar complexes?

  • Methodology :

  • Controlled Experiments : Replicate reactions under identical conditions (solvent, temperature, substrate ratio).
  • Post-Catalysis Characterization : Use XPS or EXAFS to detect Ru oxidation state changes or ligand degradation.
  • Statistical Analysis : Apply ANOVA to compare TOF distributions across studies. notes 65% yield for a derivative, while older studies (e.g., ) report lower yields due to impurities; systematic impurity profiling (e.g., HPLC-MS) can isolate confounding factors .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride
Reactant of Route 2
Reactant of Route 2
(1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.